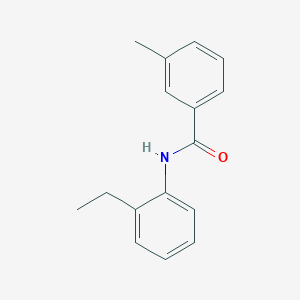

N-(2-ethylphenyl)-3-methylbenzamide

Beschreibung

N-(2-ethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-ethylphenylamine moiety. Benzamides are widely studied for their roles in catalysis, medicinal chemistry, and materials science due to their modular substituent-dependent reactivity .

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-8-4-5-10-15(13)17-16(18)14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYZHSHZWVRNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-ethylbenzoic acid and 3-methylbenzoic acid.

Reduction: Formation of N-(2-ethylphenyl)-3-methylaniline.

Substitution: Formation of halogenated derivatives such as 2-ethyl-3-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

N-(2-ethylphenyl)-3-methylbenzamide is primarily used as an intermediate in the synthesis of more complex organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic synthesis .

Biological Research

In biological contexts, this compound is studied for its potential pharmacological properties, particularly its interactions with biological targets. Preliminary studies suggest it may act as an anti-inflammatory and analgesic agent by modulating specific biochemical pathways, such as inhibiting cyclooxygenase enzymes .

Medicinal Chemistry

The compound shows promise in drug discovery, particularly for developing new therapeutic agents targeting inflammation. Its unique chemical structure enhances lipophilicity, potentially improving interaction with lipid membranes and biological targets .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties enable the development of novel materials with tailored characteristics for specific applications .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic candidate for inflammatory diseases .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route of this compound using continuous flow reactors to enhance yield and reduce costs. The findings demonstrated improved efficiency compared to traditional batch methods, highlighting its industrial relevance .

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a polar N,O-bidentate hydroxy-dimethylethyl group and a 3-methylbenzoyl moiety .

- Synthesis: Acid chloride route: 62% yield (3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol) . Carboxylic acid route: 11% yield (lower efficiency due to poor nucleophilicity) .

- Characterization :

- Applications :

N-(3-Methylphenyl)-3-nitrobenzamide

4-Amino-N-(2-Ethylphenyl) Benzamide

- Structure: Contains a 4-aminobenzoyl group and 2-ethylphenylamine .

Comparative Data Table

Key Structural and Functional Differences

- Substituent Effects: Polar vs. Non-polar Groups: The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, whereas the ethyl group in this compound may enhance lipophilicity, influencing bioavailability in drug design . Electron-Donating vs. Withdrawing Groups: Methyl and ethyl groups are electron-donating, stabilizing intermediates in catalytic cycles, while nitro groups (e.g., in N-(3-methylphenyl)-3-nitrobenzamide) increase electrophilicity for nucleophilic attacks .

Synthetic Efficiency : Acid chloride routes generally outperform carboxylic acid methods in benzamide synthesis due to higher reactivity .

Biologische Aktivität

N-(2-ethylphenyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its benzamide structure with an ethyl group at the para position and a methyl group at the meta position on the benzene ring. The molecular formula is CHNO, and its molecular weight is approximately 201.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes : This compound may inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. By reducing prostaglandin synthesis, it can alleviate pain and inflammation.

- Modulation of Biochemical Pathways : The compound's ability to modulate various biochemical pathways positions it as a candidate for further drug development aimed at treating inflammatory diseases.

Biological Activity Summary

The following table summarizes key findings regarding the biological activities associated with this compound:

1. Anti-inflammatory Effects

A study explored the anti-inflammatory effects of this compound using in vitro assays on macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound, suggesting its efficacy in modulating inflammatory responses.

2. Analgesic Properties

In a pain model using rodents, administration of this compound resulted in a marked decrease in pain behavior compared to control groups. The analgesic effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), supporting its potential use as a therapeutic agent for pain management.

3. Antiviral Potential

Molecular docking studies conducted against SARS-CoV-2 proteins revealed that this compound could bind effectively to key viral targets, indicating its potential as a novel antiviral agent. The binding affinity was attributed to hydrogen bonding and hydrophobic interactions with the viral protein receptor .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its pharmacological properties:

- Substituent Variations : Altering the position or type of substituents on the aromatic rings can enhance or diminish biological activity. For instance, compounds with electron-donating groups tend to exhibit increased potency against certain targets .

- Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic properties affects the compound's bioavailability and interaction with biological membranes .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.